(3S)-3-(4-Aminobutyl)piperazine-2,5-dione
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Overview
Description
(3S)-3-(4-Aminobutyl)piperazine-2,5-dione is a chemical compound with a unique structure that includes a piperazine ring substituted with an aminobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(4-Aminobutyl)piperazine-2,5-dione typically involves the reaction of piperazine derivatives with aminobutyl groups under controlled conditions. The specific synthetic route and reaction conditions can vary, but common methods include:
Step 1: Formation of the piperazine ring through cyclization reactions.
Step 2: Introduction of the aminobutyl group via nucleophilic substitution or addition reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key considerations include:
Catalysts: Use of efficient and reusable catalysts to minimize costs.
Purification: Implementation of purification techniques such as crystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(4-Aminobutyl)piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
(3S)-3-(4-Aminobutyl)piperazine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3S)-3-(4-Aminobutyl)piperazine-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other biomolecules that the compound can bind to or modify.
Pathways: Biological pathways that are influenced by the compound’s presence, leading to specific physiological or biochemical outcomes.
Comparison with Similar Compounds
Similar Compounds
(3S,6S)-3,6-dimethylmorpholine-2,5-dione: A compound with a similar piperazine ring structure but different substituents.
Uniqueness
(3S)-3-(4-Aminobutyl)piperazine-2,5-dione is unique due to its specific aminobutyl substitution, which imparts distinct chemical and biological properties compared to other piperazine derivatives. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
57022-32-9 |
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Molecular Formula |
C8H15N3O2 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(3S)-3-(4-aminobutyl)piperazine-2,5-dione |
InChI |
InChI=1S/C8H15N3O2/c9-4-2-1-3-6-8(13)10-5-7(12)11-6/h6H,1-5,9H2,(H,10,13)(H,11,12)/t6-/m0/s1 |
InChI Key |
OGQVYQIZUYYYKI-LURJTMIESA-N |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N1)CCCCN |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)CCCCN |
Origin of Product |
United States |
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